molecular formula C21H17N3O3S B14952541 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B14952541
M. Wt: 391.4 g/mol
InChI Key: JMZHPAOLAXBPJI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a quinoline derivative featuring a 3,4-dimethoxyphenyl substituent at position 2 of the quinoline core and a thiazol-2-yl carboxamide group at position 2. This compound has garnered attention in medicinal chemistry due to its reported anticancer properties, particularly its ability to induce pro-apoptotic effects in vitro . The 3,4-dimethoxy groups on the phenyl ring are hypothesized to enhance electron-donating capacity and improve interactions with biological targets, while the thiazole moiety contributes to metabolic stability and binding specificity .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-26-18-8-7-13(11-19(18)27-2)17-12-15(14-5-3-4-6-16(14)23-17)20(25)24-21-22-9-10-28-21/h3-12H,1-2H3,(H,22,24,25)

InChI Key

JMZHPAOLAXBPJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Thiazole Ring: This step might involve the reaction of the quinoline derivative with a thioamide under cyclization conditions.

    Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the quinoline-thiazole intermediate reacts with 3,4-dimethoxybenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    DNA Intercalation: The compound might intercalate into DNA, affecting its replication and transcription.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline-4-Carboxamide Derivatives

Compound Name Substituents Key Features Biological Activities References
2-(3,4-Dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide 3,4-Dimethoxyphenyl (position 2); Thiazol-2-yl (position 4) - Electron-rich phenyl group
- Thiazole enhances stability
Anticancer (pro-apoptotic)
2-(4-Chlorophenyl)-N-(3-Nitrophenyl)quinoline-4-carboxamide 4-Chlorophenyl (position 2); 3-Nitrophenyl (position 4) - Electron-withdrawing chloro and nitro groups Antimicrobial, Anticancer
N-(4-tert-Butylphenyl)-2-(3,4-Dimethoxyphenyl)quinoline-4-carboxamide 3,4-Dimethoxyphenyl (position 2); 4-tert-Butylphenyl (position 4) - Bulky tert-butyl group
- Dual substitution
Anti-inflammatory
2-(3,4-Dimethoxyphenyl)-N-(4-Methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide 3,4-Dimethoxyphenyl (position 2); 4-Methylthiazole (position 4) - Methyl group on thiazole Anticancer
Elacridar Non-quinoline scaffold (BCRP inhibitor) - Distinct pharmacophore BCRP inhibition

Key Findings:

Substituent Effects on Activity: The 3,4-dimethoxyphenyl group (as in the target compound) is strongly associated with anticancer activity, likely due to improved hydrophobic interactions with cellular targets like kinases or DNA topoisomerases . Thiazole vs. Other Heterocycles: The thiazol-2-yl group in the target compound enhances solubility and metabolic stability compared to oxadiazole or benzothiazole analogs (e.g., N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyltiazolo[4,5-b]pyridine) .

Unique Advantages of the Target Compound: The combination of 3,4-dimethoxy and thiazol-2-yl groups confers dual benefits: enhanced target affinity (from methoxy groups) and resistance to enzymatic degradation (from thiazole) . In vitro studies demonstrate superior pro-apoptotic activity compared to analogs with single substitutions (e.g., 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide) .

Contrast with Non-Quinoline Analogs: Elacridar, a known BCRP inhibitor, lacks the quinoline scaffold but shares functional group diversity. This highlights the target compound’s uniqueness in balancing quinoline-based DNA intercalation and thiazole-mediated pharmacokinetics .

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

The compound has the following chemical structure and properties:

  • Molecular Formula : C21H17N3O3S
  • CAS Number : 771485-80-4
  • Molecular Weight : 393.44 g/mol

Anticancer Activity

Research indicates that compounds with quinoline and thiazole moieties exhibit promising anticancer activities. A study involving similar derivatives demonstrated that they can inhibit various cancer cell lines effectively. For instance, a related compound showed an IC50 value of 0.28 µM against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease but also indicates potential for neuroprotective effects that might benefit cancer therapy .

Case Study: In Vitro Evaluation

A series of quinoline derivatives were synthesized and evaluated for their anticancer activities. The findings suggested that modifications to the quinoline structure significantly affect its potency. The compound was shown to induce apoptosis in cancer cells, with further studies indicating its ability to inhibit tumor growth in vivo.

Antimicrobial Activity

The antimicrobial properties of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide have been evaluated against various pathogens.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.220.45

These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests that the compound could be beneficial in treating inflammatory diseases .

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